molecular formula C8H7Cl2NO2 B6254756 methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate CAS No. 892665-47-3

methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate

Cat. No.: B6254756
CAS No.: 892665-47-3
M. Wt: 220.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl ester group at the 2-position, a chlorine atom at the 4-position, and a chloromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate typically involves the chlorination of methyl 6-methylpyridine-2-carboxylate. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction proceeds via electrophilic substitution, where the chlorine atoms are introduced at the desired positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be employed to convert the ester group to an alcohol or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions is a common oxidizing agent. The reaction is usually performed at elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, such as amino, alkoxy, or thiol-substituted compounds, as well as oxidized or reduced forms of the original molecule.

Scientific Research Applications

Methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes or receptors.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present in the molecule. The chloromethyl and ester groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloropyridine-2-carboxylate: Similar in structure but lacks the chloromethyl group at the 6-position.

    Methyl 4-chloropyridine-2-carboxylate: Similar but lacks the chloromethyl group at the 6-position.

    Methyl 4-chloro-6-methylpyridine-2-carboxylate: Similar but has a methyl group instead of a chloromethyl group at the 6-position.

Uniqueness

Methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate is unique due to the presence of both chlorine and chloromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

892665-47-3

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.